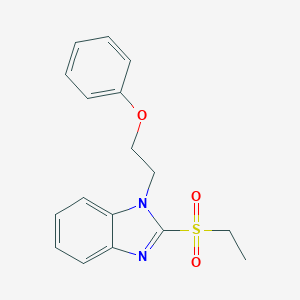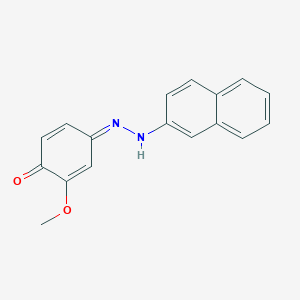![molecular formula C20H13N5O3 B283032 Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as RO-20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play important roles in intracellular signaling pathways. By inhibiting PDEs, RO-20-1724 increases the levels of cAMP and cGMP, leading to various biochemical and physiological effects.
Mecanismo De Acción
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate selectively inhibits PDE4 by binding to the catalytic site of the enzyme. PDE4 has four isoforms, A, B, C, and D, which differ in their N-terminal regions. Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate selectively inhibits the long isoforms, PDE4A and PDE4B, which are expressed in immune cells. By inhibiting PDE4, Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate increases the levels of cAMP and cGMP, which activate protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG phosphorylate various intracellular proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), by immune cells.
2. Bronchodilatory effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can relax the smooth muscle in the airways, leading to bronchodilation. This makes it a potential therapeutic agent for asthma and COPD.
3. Antidepressant effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. This makes it a potential therapeutic agent for depression.
4. Cognitive-enhancing effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to improve memory and learning in animal models. This makes it a potential therapeutic agent for cognitive disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a selective PDE4 inhibitor, which allows researchers to study the specific role of PDE4 in various biological processes. Another advantage is that it has been extensively studied and characterized, which allows for easy comparison of results across different studies. One limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Another limitation is that it can have off-target effects on other PDE isoforms, which can complicate the interpretation of results.
Direcciones Futuras
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several potential future directions for research. One direction is to investigate its potential therapeutic applications in inflammatory and autoimmune diseases, such as asthma, COPD, and psoriasis. Another direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders, such as depression and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate and its effects on various biological processes. Finally, the development of more potent and selective PDE inhibitors, based on the structure of Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be synthesized using a multistep process starting from 2-amino-4,6-dichloropyrimidine. The first step involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl acetoacetate to form 6-chloro-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with phosphorus oxychloride and dimethylformamide to form 6-chloro-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid chloride. The final step involves the reaction of the acid chloride with methylamine to form the desired product, Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been widely used as a research tool to study the role of PDEs in various biological processes. It has been shown to selectively inhibit PDE4, which is predominantly expressed in immune cells, such as T cells and macrophages. By inhibiting PDE4, Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can modulate the immune response and has been investigated as a potential therapeutic agent for inflammatory and autoimmune diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Propiedades
Fórmula molecular |
C20H13N5O3 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
methyl 6-cyano-5-oxo-1,7-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H13N5O3/c1-28-19(27)17-23-25(14-10-6-3-7-11-14)20-22-16(13-8-4-2-5-9-13)15(12-21)18(26)24(17)20/h2-11H,1H3 |
Clave InChI |
ZIMMOLFWYLZAQB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B282949.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![N-{4-[4-benzyl-5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282955.png)
![N-{4-[4-benzyl-5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282956.png)
![N-(4-{4-benzyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide](/img/structure/B282957.png)
![N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282961.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide](/img/structure/B282962.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)

